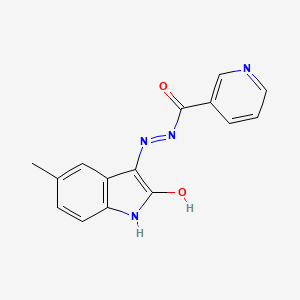
N-(2-cyanophenyl)-2-biphenylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-2-biphenylcarboxamide, commonly known as ODM-201, is a nonsteroidal androgen receptor antagonist. It is a promising drug candidate for the treatment of prostate cancer, and it has undergone preclinical and clinical studies.
Mecanismo De Acción
ODM-201 works by binding to the androgen receptor, a protein that plays a key role in the growth and development of prostate cancer. By binding to the receptor, ODM-201 blocks the action of androgens, hormones that stimulate the growth of prostate cancer cells. This leads to the inhibition of cell growth and the reduction of PSA levels.
Biochemical and Physiological Effects
ODM-201 has been shown to have a favorable safety and tolerability profile in both preclinical and clinical studies. It has minimal side effects and does not cause the feminization of men, a common side effect of other antiandrogen drugs. ODM-201 has also been shown to have a low potential for drug-drug interactions, making it a suitable candidate for use in combination therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ODM-201 has several advantages for lab experiments. It has a high potency and selectivity for the androgen receptor, which makes it a useful tool for studying the role of the receptor in prostate cancer. ODM-201 is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, ODM-201 has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. Additionally, ODM-201 has a relatively short half-life, which can limit its effectiveness in long-term studies.
Direcciones Futuras
For the study of ODM-201 include the development of combination therapies, new formulations, and further studies to elucidate its mechanism of action and potential use in other types of cancer.
Métodos De Síntesis
ODM-201 is synthesized using a multistep process that involves the coupling reaction of 2-biphenylcarboxylic acid with 2-amino-5-cyanobenzonitrile. The resulting intermediate is then treated with a reducing agent, followed by acylation with an acid chloride to yield ODM-201. The purity of the final product is ensured through recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
ODM-201 has been extensively studied for its potential use in the treatment of prostate cancer. It has shown promising results in both preclinical and clinical studies, with a favorable safety and tolerability profile. ODM-201 has been shown to inhibit the growth of prostate cancer cells and reduce the levels of prostate-specific antigen (PSA), a biomarker for prostate cancer. It has also been shown to be effective in the treatment of castration-resistant prostate cancer, a form of prostate cancer that has become resistant to hormone therapy.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c21-14-16-10-4-7-13-19(16)22-20(23)18-12-6-5-11-17(18)15-8-2-1-3-9-15/h1-13H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXYCPJCGFSETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2-phenylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5858719.png)

![ethyl [(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5858747.png)
![N-(tert-butyl)-2-{[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5858749.png)
![2-(2,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5858755.png)

![methyl 4-[({[2-(4-methoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5858780.png)

![N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5858809.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime]](/img/structure/B5858811.png)


![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5858826.png)
